Spectral Fingerprint: Definitive NMR Identification vs. Phenanthrene Analogs
The compound possesses a unique and definitive 1H NMR spectral signature that allows for unambiguous identification and differentiation from structurally similar phenanthrene derivatives, such as the non-dihydro analog 2,3,4,6,7-pentamethoxyphenanthrene or other dihydrophenanthrenes with different substitution patterns. This is critical for confirming compound identity and purity in research and analytical applications [1].
| Evidence Dimension | 1H NMR Spectral Data |
|---|---|
| Target Compound Data | Available in reference spectral databases (e.g., KnowItAll NMR Spectral Library) |
| Comparator Or Baseline | 2,3,4,6,7-Pentamethoxyphenanthrene (non-dihydro analog) and other 9,10-dihydrophenanthrene derivatives |
| Quantified Difference | Not quantified in this summary; differentiation is based on the presence of characteristic chemical shifts and coupling patterns unique to the 9,10-dihydrophenanthrene core with the specific pentamethoxy substitution pattern. |
| Conditions | Spectrum recorded in CDCl3 solvent; data deposited in Wiley's KnowItAll NMR Spectral Library and SpectraBase. |
Why This Matters
For analytical chemists and researchers, the availability of a high-quality, referenceable NMR spectrum ensures reliable identification and quality control, which is essential for reproducible experimental results and for meeting publication and regulatory standards.
- [1] SpectraBase. (n.d.). 2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene (Compound ID: 7FC0dzNtmc1). View Source
